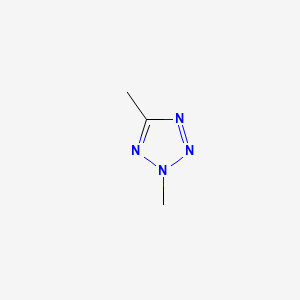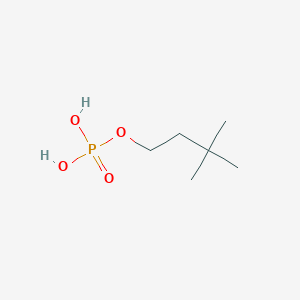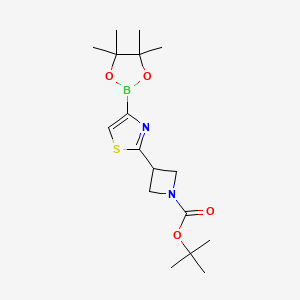![molecular formula C7H5BrClN3 B13696977 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine typically involves the reaction of imidazo[1,2-a]pyrazine with bromine, chlorine, and methylating agents. One common method includes:
Chlorination: The addition of a chlorine atom at the 6th position using chlorine gas or thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol or DMF.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted imidazo[1,2-a]pyrazines with various functional groups.
- Oxidized or reduced derivatives depending on the reaction conditions.
Scientific Research Applications
8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its role in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
- 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Comparison:
Structural Differences: The position of the methyl group or the type of heterocyclic ring (pyrazine vs. pyridazine) can influence the compound’s reactivity and biological activity.
Unique Features: 8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine’s specific substitution pattern makes it unique in its class, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3 |
InChI Key |
QHAGEGREHRRDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(S)-(3-Chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B13696895.png)

![(4R,5S,6R)-4,5,6-Tris(benzyloxy)-3-[(benzyloxy)methyl]-2-cyclohexenone](/img/structure/B13696902.png)

![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)

![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)







